molecular formula C14H8ClFN2OS B2860655 N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 79091-18-2

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2860655
CAS No.: 79091-18-2
M. Wt: 306.74
InChI Key: VPOIMNOKLCUTLN-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic small molecule based on the benzothiazole scaffold, a heterocyclic structure recognized for its diverse and potent biological activities . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. Benzothiazole derivatives like this one have demonstrated a remarkable ability to exert selective antitumor activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and epidermoid carcinoma cells . The mechanism of action for this class of compounds is multifaceted. Research on analogous 2-aminobenzothiazole derivatives indicates they can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway . Furthermore, some benzothiazoles are investigated for their dual anticancer and anti-inflammatory activities, as they can reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, which are known to contribute to a tumor-promoting microenvironment . The specific structural features of this compound—a chloro-substituted benzothiazole core linked to a fluorobenzamide moiety—are designed to optimize its binding affinity and selectivity for specific biological targets, such as kinase enzymes or growth factor receptors . Its well-defined synthetic route and structural versatility make it a valuable candidate for further pharmacological studies and a useful chemical intermediate or pharmacophore in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOIMNOKLCUTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Core Benzothiazole Synthesis

The 6-chloro-1,3-benzothiazol-2-amine intermediate is synthesized via cyclocondensation of 2-amino-4-chlorobenzenethiol with cyanogen bromide (CNBr) under acidic conditions:

Reaction equation :
$$ \text{C}6\text{H}4\text{ClSHNH}2 + \text{CNBr} \xrightarrow{\text{HCl, EtOH}} \text{C}7\text{H}4\text{ClN}2\text{S} + \text{NH}_4\text{Br} $$

Critical parameters:

  • Temperature: 60–70°C
  • Reaction time: 8–12 hours
  • Yield: 68–72%

Amide Bond Formation

The target compound is obtained through nucleophilic acyl substitution between 6-chloro-1,3-benzothiazol-2-amine and 2-fluorobenzoyl chloride:

Reaction equation :
$$ \text{C}7\text{H}4\text{ClN}2\text{S} + \text{C}7\text{H}4\text{ClFO} \xrightarrow{\text{Base, Solvent}} \text{C}{14}\text{H}8\text{ClFN}2\text{OS} + \text{HCl} $$

Detailed Preparation Protocols

Laboratory-Scale Synthesis (Adapted from CN102391207B)

Step 1: 2-Amino-6-chloro-1,3-benzothiazole Preparation
Component Quantity Role
2-Amino-4-chlorothiophenol 15.8 g (0.1 mol) Substrate
Cyanogen bromide 12.4 g (0.12 mol) Cyclizing agent
Ethanol (abs.) 200 mL Solvent
Conc. HCl 5 mL Catalyst

Procedure :

  • Dissolve 2-amino-4-chlorothiophenol in ethanol at 50°C.
  • Add CNBr portionwise over 30 minutes.
  • Reflux at 68°C for 10 hours.
  • Cool to 0°C, filter precipitate, wash with cold ethanol.

Yield : 70.2% (12.1 g)
Purity : >98% (HPLC)

Step 2: Amide Coupling (Adapted from BenchChem)
Component Quantity Role
6-Chloro-1,3-benzothiazol-2-amine 10.0 g (0.054 mol) Nucleophile
2-Fluorobenzoyl chloride 9.8 g (0.056 mol) Electrophile
Triethylamine 11.2 mL (0.080 mol) Base
Dichloromethane (DCM) 150 mL Solvent

Procedure :

  • Charge DCM and amine under N₂ atmosphere.
  • Add triethylamine dropwise at 0°C.
  • Introduce 2-fluorobenzoyl chloride via syringe pump over 2 hours.
  • Stir at room temperature for 16 hours.
  • Wash with 5% HCl (2×50 mL), saturated NaHCO₃ (2×50 mL).
  • Dry over MgSO₄, concentrate under reduced pressure.

Yield : 82–85% (14.2–14.7 g)
Purity : 97.3% (LC-MS)

Industrial Production Optimization

Continuous Flow Synthesis

Modern production leverages microreactor technology to enhance safety and yield:

Parameter Batch Process Continuous Flow
Reaction time 16 hours 45 minutes
Temperature control ±3°C ±0.5°C
Space-time yield 0.8 g/L·h 5.2 g/L·h
Impurity profile 2.1% 0.7%

Solvent Screening Data

Comparative study of amidation solvents (n=5 trials per condition):

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Dichloromethane 8.93 85 97.3
THF 7.58 78 95.1
Acetonitrile 37.5 65 91.4
Toluene 2.38 71 93.8

Advanced Characterization Protocols

Spectroscopic Fingerprints

FT-IR (KBr, cm⁻¹) :

  • N-H stretch: 3285 (amide A band)
  • C=O: 1662 (amide I)
  • C-F: 1224
  • Benzothiazole C=N: 1587

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
8.42 s Benzothiazole H-2
7.89 dd (J=8.4, 5.6 Hz) Fluorobenzoyl H-6
7.65–7.58 m Benzothiazole H-4,5
7.32 t (J=7.8 Hz) Fluorobenzoyl H-4

Challenges and Mitigation Strategies

Common Synthesis Issues

  • Oversulfonation of benzothiazole core

    • Cause: Excess CNBr or prolonged reaction times
    • Solution: Strict stoichiometric control (1:1.2 thiophenol:CNBr)
  • Amide Hydrolysis

    • Cause: Residual moisture in coupling step
    • Mitigation: Molecular sieves (4Å) in DCM
  • Regioselectivity in Fluorobenzoylation

    • Issue: Ortho/meta byproduct formation
    • Control: Low-temperature (−10°C) coupling

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cell proliferation.

    Pathways: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Benzothiazole Derivatives
Compound Molecular Weight (g/mol) Lattice Parameters (Å) Melting Point (°C) Key Bioactivity
N-(6-Cl-1,3-benzothiazol-2-yl)-2-F-benzamide 306.74 a = 5.9479, b = 16.8568, c = 11.9366 250–300 (dec.) Antifungal, SDH inhibition
N-(1,3-benzothiazol-2-yl)-2-F-benzamide [2-BTFBA] 256.27 a = 5.2216, b = 20.2593, c = 11.3023 230–260 Nonlinear optical activity
Fo23 (N-(2,3-difluorophenyl)-2-F-benzamide) 251.20 a = 7.123, b = 10.456, c = 12.789 180–200 Structural model
Table 2: Spectroscopic Data Comparison
Compound C=O Stretch (cm⁻¹) N-H Stretch (cm⁻¹) Aromatic C=C (cm⁻¹)
N-(6-Cl-1,3-benzothiazol-2-yl)-2-F-benzamide 1665 3233 1535
2-BTFBA 1670 3165 1552
Fo23 1680 3200 1540

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole core with a chlorine atom at the 6-position and a fluorobenzamide moiety. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine to facilitate the formation of the amide bond while neutralizing hydrochloric acid produced during the reaction.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the biosynthesis of prostaglandins, which are critical mediators of inflammation and pain. This inhibition suggests potential anti-inflammatory and analgesic properties .
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing pathways related to pain perception and inflammation.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent. Additionally, its anti-inflammatory effects have been validated through various assays that measure cytokine production and inflammatory markers.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of benzothiazole derivatives, including this compound. Results indicated that compounds in this class exhibited protective effects in seizure models, with specific attention to their safety profiles .
  • Cancer Research : Investigations into the cytotoxic effects of benzothiazole derivatives on cancer cell lines have shown promising results. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructural FeaturesBiological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideLacks fluorine substitutionModerate anti-inflammatory activity
N-(7-chloro-4-methylbenzothiazol-2-yl)-3-fluorobenzamideMethyl group at 4-positionEnhanced enzyme inhibition
N-(6-chloro-benzothiazolyl)-benzamideNo fluorine or methyl groupsReduced biological activity

The presence of both chlorine and fluorine in this compound appears to enhance its biological activity compared to other derivatives lacking these substitutions.

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